molecular formula C9H15BN2O2 B13992831 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Cat. No.: B13992831
M. Wt: 194.04 g/mol
InChI Key: QUIWOJUTFBOMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a chemical compound that features a unique combination of a boron-containing dioxaborolane ring and an imidazole ring

Preparation Methods

The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the reaction of an imidazole derivative with a boronic ester. One common method includes the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation and moisture interference .

Synthetic Route Example:

    Starting Materials: Imidazole derivative, pinacolborane.

    Catalyst: Palladium complex (e.g., PdCl2(dppf)).

    Solvent: Dioxane.

    Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).

Industrial Production: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various chemical reactions, making it a valuable intermediate in organic synthesis.

Types of Reactions:

Common Reagents and Conditions:

    Catalysts: Palladium or copper complexes.

    Solvents: Dioxane, tetrahydrofuran (THF).

    Conditions: Inert atmosphere, room temperature to elevated temperatures.

Major Products:

    Borylated Compounds: Formation of new C-B bonds.

    Hydroborated Products: Addition of boron across double or triple bonds.

    Biaryl Compounds: Products of Suzuki coupling reactions.

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is primarily based on its ability to form stable complexes with transition metals and its reactivity towards various organic substrates. The boron atom in the dioxaborolane ring can coordinate with metal centers, facilitating catalytic processes. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be compared with other boronic esters and imidazole derivatives:

Uniqueness: The combination of the boronic ester and imidazole ring in this compound provides unique reactivity and versatility, making it a valuable compound in various fields of research and industrial applications.

Properties

Molecular Formula

C9H15BN2O2

Molecular Weight

194.04 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

InChI

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)12-6-5-11-7-12/h5-7H,1-4H3

InChI Key

QUIWOJUTFBOMBX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.